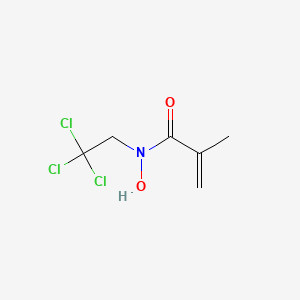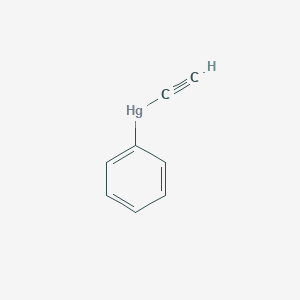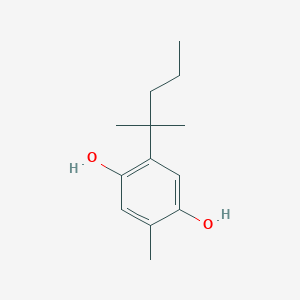
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol is an organic compound belonging to the class of phenols It features a benzene ring substituted with two hydroxyl groups (diol) and two alkyl groups, making it a derivative of hydroquinone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of hydroquinone with 2-methylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) for Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroquinone: A simpler phenol with two hydroxyl groups on the benzene ring.
Tert-butylhydroquinone (TBHQ): A phenol with a tert-butyl group and two hydroxyl groups.
2,5-Dimethylhydroquinone: A hydroquinone derivative with two methyl groups.
Uniqueness
2-Methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol is unique due to the presence of both a bulky alkyl group and hydroxyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
65833-25-2 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-methyl-5-(2-methylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C13H20O2/c1-5-6-13(3,4)10-8-11(14)9(2)7-12(10)15/h7-8,14-15H,5-6H2,1-4H3 |
Clé InChI |
AAMOZUVNQWDUIB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)C1=C(C=C(C(=C1)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


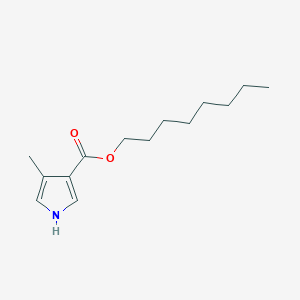
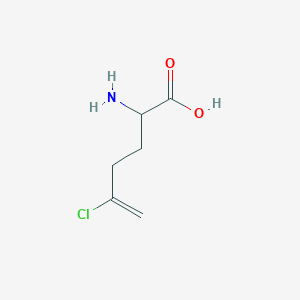

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
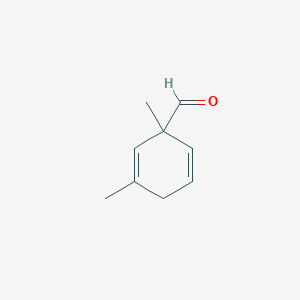
![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)
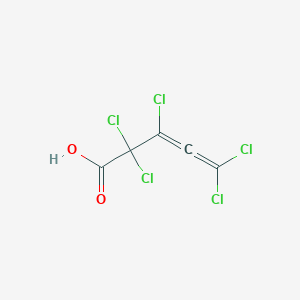
![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)
![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)
![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)
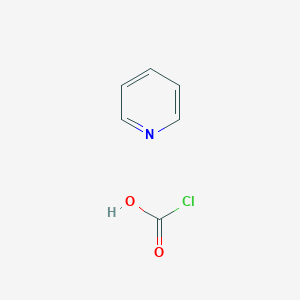
![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
